Structural Profiling and Bioconjugation Dynamics of 2,5-Dioxopyrrolidin-1-YL Docosanoate (NHS-Behenate)
Structural Profiling and Bioconjugation Dynamics of 2,5-Dioxopyrrolidin-1-YL Docosanoate (NHS-Behenate)
Executive Summary & Structural Anatomy
In the landscape of modern biotherapeutics, lipid conjugation has emerged as a premier strategy for modulating the pharmacokinetics and biodistribution of peptide drugs and formulating lipid nanoparticles (LNPs). 2,5-Dioxopyrrolidin-1-YL docosanoate (commonly known as NHS-Behenate or Behenic acid NHS ester) is a highly specialized, amine-reactive crosslinking reagent designed for the covalent attachment of an ultra-long-chain fatty acid to primary amines[1].
Structurally, the molecule is partitioned into two highly functional domains:
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The Hydrophobic Tail (Docosanoate/Behenate): A 22-carbon ( C22H43O2 ) straight-chain saturated fatty acid. This ultra-long aliphatic chain is significantly more lipophilic than standard palmitic ( C16 ) or stearic ( C18 ) acids, providing superior non-covalent anchoring capabilities to human serum albumin (HSA) and cellular lipid bilayers.
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The Reactive Headgroup (N-Hydroxysuccinimide Ester): A cyclic imide that acts as an electrophilic center. The electron-withdrawing nature of the two carbonyl groups flanking the nitrogen makes the NHS moiety an exceptional leaving group during nucleophilic acyl substitution.
Mechanistic Grounding: NHS Ester Amidation Kinetics
The core utility of 2,5-Dioxopyrrolidin-1-YL docosanoate lies in its ability to form highly stable amide bonds with primary amines ( −NH2 ), such as those found at the N-terminus of polypeptides or the ϵ -amino group of lysine residues.
As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions. The conjugation is a nucleophilic acyl substitution that is exquisitely sensitive to pH[2].
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The Role of pH: The reaction requires the target amine to be in its unprotonated, nucleophilic state. At physiological pH (~7.4), many amines are protonated ( −NH3+ ) and unreactive. Elevating the pH to 8.0–8.5 deprotonates the amine, driving the nucleophilic attack on the ester carbonyl[3].
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The Hydrolysis Paradigm: NHS esters are susceptible to competitive hydrolysis in aqueous environments. The rate of hydrolysis scales exponentially with pH. At pH 7.0, the half-life of an NHS ester is approximately 4–5 hours; at pH 8.6, it plummets to just 10 minutes[2]. Therefore, experimental design must balance amine deprotonation against ester hydrolysis.
Reaction mechanism of NHS-Behenate with a primary amine to form a stable amide bond.
Therapeutic Applications: Peptide Lipidization
The conjugation of 2,5-Dioxopyrrolidin-1-YL docosanoate to peptide therapeutics (e.g., GLP-1 analogs) is a proven strategy for half-life extension[4]. Once injected, the C22 lipid tail acts as a hydrophobic anchor, binding non-covalently to the hydrophobic pockets of Human Serum Albumin (HSA).
Because HSA has a circulating half-life of ~19 days and a molecular weight of 66.5 kDa, the lipidized peptide is sterically shielded from proteolytic degradation (e.g., by DPP-4 enzymes) and exceeds the threshold for renal filtration. The use of a C22 chain (behenic acid) over a C16 chain (palmitic acid) increases the binding affinity to albumin, thereby prolonging the pharmacokinetic exposure[5][6].
Pharmacokinetic pathway of C22-lipidized peptides leveraging albumin binding for half-life extension.
Experimental Methodologies: Self-Validating Protocols
Protocol: Lysine-Specific Peptide Lipidization with NHS-Behenate
This protocol describes the conjugation of 2,5-Dioxopyrrolidin-1-YL docosanoate to a target peptide containing a free lysine residue. The protocol is designed as a self-validating system, utilizing UV-Vis spectroscopy to confirm reaction progress.
Step 1: Peptide Solubilization and Activation
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Action: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 2–5 mg/mL.
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Causality: The pH of 8.3 ensures that the ϵ -amino group of lysine ( pKa ~10.5) is sufficiently deprotonated to act as a nucleophile, without excessively accelerating ester hydrolysis[3]. Note: Tris or Glycine buffers must be strictly avoided as their primary amines will competitively quench the NHS ester.
Step 2: Reagent Preparation
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Action: Dissolve 2,5-Dioxopyrrolidin-1-YL docosanoate in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL immediately prior to use.
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Causality: With a LogP of ~8.29, NHS-Behenate is entirely insoluble in water. The anhydrous organic solvent prevents premature hydrolysis of the ester bond.
Step 3: Conjugation Reaction
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Action: Add the NHS-Behenate solution dropwise to the peptide solution at a 5:1 molar excess. Ensure the final concentration of organic solvent does not exceed 10-15% v/v to prevent peptide denaturation.
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Action: Incubate at room temperature for 2 hours under continuous agitation.
Step 4: Self-Validation via UV-Vis Monitoring
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Action: Monitor the reaction mixture at 260–280 nm.
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Causality: As the amidation proceeds, the N-hydroxysuccinimide (NHS) leaving group is cleaved and released into the solution. Free NHS absorbs strongly at 260 nm. An increase in absorbance at this wavelength provides a real-time, self-validating metric that the ester bond has been successfully cleaved and the reaction is proceeding[2].
Step 5: Quenching and Purification
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Action: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted NHS-Behenate. Purify the lipidized peptide via Reverse-Phase HPLC (RP-HPLC) using a C4 or C8 column, as the C22 chain will cause excessive retention on standard C18 columns.
Quantitative Data Summaries
To facilitate experimental design, the physical and kinetic parameters of 2,5-Dioxopyrrolidin-1-YL docosanoate are summarized below.
Table 1: Physicochemical Properties of 2,5-Dioxopyrrolidin-1-YL Docosanoate
| Property | Value / Specification |
| CAS Number | 58047-86-2 |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl docosanoate |
| Molecular Formula | C26H47NO4 |
| Molecular Weight | 437.66 g/mol |
| LogP (Hydrophobicity) | ~8.29 (Highly Lipophilic) |
| Physical State | Solid |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Table 2: Kinetic Parameters of NHS Ester Amidation vs. Hydrolysis
| Environmental Condition | Amidation Efficiency | Half-Life of Hydrolysis ( T1/2 ) | Primary Limiting Factor |
| pH 7.0, 0°C | Low (Amines protonated) | 4 to 5 hours | Poor nucleophilicity of target amine |
| pH 7.4, 25°C | Moderate | ~1 to 2 hours | Balance of slow reaction and slow hydrolysis |
| pH 8.3, 25°C | Optimal | ~30 minutes | Optimal deprotonation for rapid nucleophilic attack |
| pH 8.6, 4°C | Low | 10 minutes | Rapid competitive hydrolysis destroys reagent |
References
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Iris Biotech GmbH. "Building Blocks for Manufacturing Liraglutide and Semaglutide: Peptide Half-Life Extension via Fatty Acids". Iris Biotech Knowledge Base. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. US10993986B2 - Pharmaceutical constructs with enhanced binding affinity with albumin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
